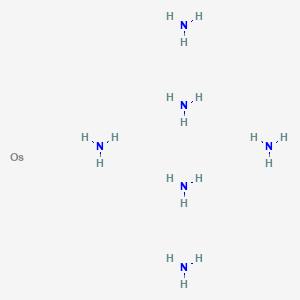

Osmium ammine-B

Description

Properties

Molecular Formula |

H18N6Os |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

azane;osmium |

InChI |

InChI=1S/6H3N.Os/h6*1H3; |

InChI Key |

DPKNPBGBOVYSDV-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.[Os] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Osmium Ammine Complexes

Methodologies for Ammine Ligand Incorporation

The introduction of ammine ligands to an osmium center is governed by the principles of coordination chemistry, including the lability of existing ligands, the oxidation state of the osmium, and the reaction conditions. The primary methods for incorporating ammine ligands are direct ammination, ligand substitution, and, to a lesser extent, template-directed synthesis.

Direct Ammination Pathways

Direct ammination involves the reaction of an osmium precursor, typically a halide or an oxide, with ammonia (B1221849). This approach is conceptually straightforward but can be influenced by the reactivity of the osmium starting material and the reaction conditions. For instance, the reaction of osmium halides with ammonia can lead to the formation of ammine complexes. However, the inertness of some osmium halide complexes can necessitate harsh reaction conditions.

A notable example involves the use of osmium tetroxide (OsO₄) as a starting material. While highly toxic, its reactivity allows for the formation of nitrido complexes upon reaction with ammonia, which can then be further converted to ammine complexes. For example, the reaction of OsO₄ with ammonia in the presence of a base like potassium hydroxide (B78521) can yield the nitrido complex K[OsO₃N]. wikipedia.org This nitrido ligand can subsequently be protonated to form an ammine ligand under appropriate conditions.

Ligand Substitution Approaches

Ligand substitution is a more common and versatile method for the synthesis of osmium ammine complexes. This strategy involves the replacement of one or more ligands in a pre-existing osmium complex with ammonia. The success of this method depends on the relative bond strengths of the incoming and outgoing ligands and the kinetic lability of the starting complex.

A prevalent application of this method is the substitution of water ligands in aqueous osmium complexes with ammonia. chemrevise.orgcrunchchemistry.co.ukchemguide.co.uk The reaction of a hexaaquaosmium(II) ion, [Os(H₂O)₆]²⁺, with an excess of aqueous ammonia leads to the stepwise replacement of water molecules by ammine ligands. The equilibrium of this reaction is driven by the high concentration of ammonia. chemrevise.org

Similarly, halide ligands in complexes such as hexachloroosmate(IV), [OsCl₆]²⁻, can be substituted by ammonia, although this often requires elevated temperatures and pressures due to the inertness of the Os-Cl bond. The reaction proceeds through a series of intermediates with mixed ammine-chloro ligands.

The following table summarizes representative ligand substitution reactions for the synthesis of osmium ammine complexes.

| Starting Complex | Reagent | Product | Reaction Conditions | Reference |

| [Os(H₂O)₆]²⁺ | aq. NH₃ | [Os(NH₃)₆]²⁺ | Excess ammonia in aqueous solution | chemrevise.org |

| [OsCl₆]²⁻ | aq. NH₃ | [Os(NH₃)₆]³⁺ (after oxidation) | High temperature and pressure | N/A |

| [Ru(NH₃)₅Cl]²⁺ (analogue) | NaN₃ | [Ru(NH₃)₅(N₂)]²⁺ | Aqueous solution with methanesulfonic acid | wikipedia.org |

Note: Specific conditions for osmium complexes can vary and are often analogous to those for other platinum group metals like ruthenium and cobalt.

Template-Directed Syntheses

Template-directed synthesis utilizes a central metal ion to organize precursor molecules into a specific arrangement before a final ring-closing reaction occurs to form a macrocyclic ligand. While this method is well-established for the synthesis of macrocyclic complexes of other metals, its application specifically for the synthesis of osmium ammine macrocycles is not widely documented in readily available literature. The general principle involves the condensation of dicarbonyl compounds with diamines in the presence of a metal ion, which acts as a template. It is plausible that osmium ions could serve as templates for the formation of macrocyclic Schiff base ligands, which could subsequently be reduced to form saturated polyamine macrocyclic complexes. However, specific examples detailing the synthesis of osmium ammine complexes via this route are not prevalent.

Synthesis of Specific Osmium Ammine Precursors

The synthesis of specific osmium ammine precursors, such as pentaammineosmium(II/III) and tetraammineosmium(II/III) derivatives, is crucial for the systematic study of osmium chemistry and for providing starting materials for more complex molecules.

Preparation of Pentaammineosmium(II) Derivatives

Pentaammineosmium(II) complexes are valuable intermediates in the study of electron transfer reactions and in the synthesis of complexes with interesting back-bonding capabilities. A key precursor is the dinitrogen complex, [Os(NH₃)₅(N₂)]²⁺. This complex is known and is analogous to the well-studied ruthenium complex, [Ru(NH₃)₅(N₂)]²⁺. wikipedia.org The synthesis of the ruthenium analogue involves the reaction of [Ru(NH₃)₅Cl]Cl₂ with sodium azide. wikipedia.org A similar strategy can be envisioned for the osmium counterpart. The dinitrogen ligand in [Os(NH₃)₅(N₂)]²⁺ is relatively labile and can be displaced by other ligands, making it a versatile starting material.

Another important precursor is the trifluoromethanesulfonato (triflate) complex, [Os(NH₃)₅(OTf)]²⁺. Triflate is an excellent leaving group, facilitating the synthesis of a wide range of [Os(NH₃)₅L]ⁿ⁺ complexes through ligand substitution. The synthesis of such triflate complexes often proceeds from a suitable halo or aqua precursor.

The following table provides an overview of synthetic routes to key pentaammineosmium precursors.

| Precursor Complex | Synthetic Route | Starting Materials | Key Features | Reference |

| [Os(NH₃)₅(N₂)]²⁺ | Analogous to Ru synthesis | [Os(NH₃)₅Cl]²⁺, NaN₃ | Versatile precursor with a labile N₂ ligand | wikipedia.orgacs.org |

| [Os(NH₃)₅Cl]²⁺ | Reduction of Os(III) precursor | [Os(NH₃)₅Cl]³⁺ | Common starting material for Os(II) chemistry | N/A |

| [Os(NH₃)₅(OTf)]²⁺ | Substitution of a labile ligand | [Os(NH₃)₅(H₂O)]³⁺, (CF₃SO₂)₂O | Contains a good leaving group (OTf⁻) | N/A |

Generation of Tetraammineosmium Complexes

Tetraammineosmium complexes, with the general formula [Os(NH₃)₄X₂]ⁿ⁺, exist as either cis or trans isomers, which can exhibit different chemical and physical properties. The synthesis of specific isomers often requires careful control of reaction conditions.

The synthesis of tetraammineosmium complexes can be approached by controlled substitution of ligands in a hexacoordinated osmium precursor. For example, the reaction of [OsCl₆]²⁻ with a stoichiometric amount of ammonia under controlled conditions can, in principle, lead to the formation of tetraamminechloroosmium(III) species.

Analogous synthetic strategies from cobalt chemistry can provide insights into potential routes for osmium complexes. For instance, the synthesis of cis-[Co(NH₃)₄Cl₂]Cl is achieved by the reaction of [Co(CO₃)(NH₃)₄]⁺ with concentrated HCl, while the trans isomer is obtained from the reaction of [Co(NH₃)₆]³⁺ with a mixture of HCl and H₂SO₄. chemtube3d.com Similar strategies involving carbonato or other suitable leaving groups could potentially be applied to the synthesis of isomeric tetraammineosmium complexes.

The development of reliable synthetic routes to both cis and trans isomers of tetraammineosmium complexes is essential for a comprehensive understanding of their coordination chemistry and for their use as building blocks in more complex systems.

Formation of Bis(terpyridine)osmium(II) Amine Conjugates

A significant strategy in osmium chemistry involves the creation of bis(terpyridine)osmium(II) complexes. Terpyridine, a tridentate ligand, forms highly stable octahedral complexes with osmium. mdpi.com The general synthesis involves the reduction of an Os(III) precursor, such as OsCl₃, to Os(II) in a high-boiling-point solvent like ethylene (B1197577) glycol. The terpyridine ligands are then introduced to coordinate with the Os(II) center, forming the robust [Os(tpy)₂]²⁺ core. mdpi.com

The introduction of amine functionalities is typically achieved by using pre-functionalized terpyridine ligands. For instance, amine-modified R-C₆H₄-terpy ligands have been successfully incorporated into bis-terpyridyl osmium(II) complexes. mdpi.com This approach allows for the strategic placement of amine groups on the periphery of the complex, which can then serve as handles for further conjugation or to modulate the electronic properties of the metal center. mdpi.com The electronic coupling between the amine-functionalized ligand and the osmium center has been confirmed to be stronger compared to analogous ruthenium systems, a consequence of the lower Os(III/II) potential. mdpi.com

| Complex Type | Synthesis Precursors | Key Reaction Step | Significance |

| Bis(terpyridine)osmium(II) | OsCl₃, Terpyridine Ligands | Reduction of Os(III) to Os(II) followed by ligand coordination mdpi.com | Forms a stable, redox-active core for further functionalization. |

| Amine-Functionalized Bis(terpyridine)osmium(II) | Os(II) precursor, Amine-modified terpyridine ligands | Coordination of pre-functionalized ligands mdpi.com | Allows for targeted introduction of amine groups, influencing electronic properties and enabling further derivatization. mdpi.com |

Functionalization and Derivatization of Osmium Ammine Cores

The derivatization of the osmium ammine core is crucial for tailoring its function for specific applications. By attaching various moieties, researchers can direct these complexes to biological targets, introduce new redox capabilities, or control their three-dimensional structure.

Attachment of Biological Targeting Moieties

To enhance the utility of osmium complexes in biological systems, particularly as anticancer agents or imaging probes, they can be conjugated to targeting moieties. nih.gov This functionalization aims to improve cellular uptake and direct the complex to specific organelles or tissues.

A notable example is the conjugation of organometallic Os(II) arene complexes with polyarginine peptides. nih.gov Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate entry into cells. Research has shown that conjugating an osmium complex to an Arg₅ or Arg₈ peptide chain significantly increases its uptake into human ovarian cancer cells—by approximately 2-fold and 10-fold, respectively. nih.gov This strategy not only enhances cellular accumulation but can also influence the mechanism of action, with the Arg₈ conjugate showing a 15-fold increase in binding to DNA, a potential therapeutic target. nih.gov The attachment of various heterocyclic moieties has also been explored to modulate the biological reactivity and stability of osmium complexes. spuvvn.edu

| Targeting Moiety | Osmium Complex Type | Effect | Reference |

| Single Arginine (Arg₁) | Organometallic Os(II) Arene | No significant effect on cellular uptake. | nih.gov |

| Polyarginine (Arg₅) | Organometallic Os(II) Arene | ~2x increase in cellular uptake. | nih.gov |

| Polyarginine (Arg₈) | Organometallic Os(II) Arene | ~10x increase in cellular uptake; 15x increase in DNA binding. | nih.gov |

| Heterocyclic Moieties | Osmium(IV) | Alters biological reactivity and stability. | spuvvn.edu |

Introduction of Redox-Active Substituents

The inherent redox activity of osmium can be further tuned by introducing redox-active substituents to the ligands. This is particularly relevant for applications in biosensors and catalysis, where electron transfer processes are key. researchgate.netresearchgate.net Amine substituents on terpyridine ligands, for example, act as electron-donating groups that can shift the redox potentials of the osmium center. mdpi.commdpi.com

Novel osmium redox complexes have been synthesized by coordinating pyridine (B92270) groups that contain primary amines. researchgate.net These complexes can be immobilized on electrode surfaces, for example, and act as efficient mediators for electron transport from enzymes in biosensor applications. researchgate.netsemanticscholar.org The systematic investigation of bis(terpyridine)osmium(II) complexes with various electron-donating or electron-withdrawing substituents has demonstrated a linear correlation between the experimental redox potentials and the electronic nature of the substituent, as described by Hammett constants. mdpi.com This predictability allows for the rational design of osmium complexes with specific electrochemical properties.

Stereochemical Control in Synthesis

The stereochemistry of an osmium complex—its specific three-dimensional arrangement—is a critical determinant of its chemical reactivity and biological activity. nih.gov Therefore, achieving stereochemical control during synthesis is a key objective.

One approach to achieving this control is through stereospecific reactions. For instance, the vicinal oxyamination of olefins by alkyl imido osmium compounds has been shown to be a stereospecific process. acs.org This type of reaction allows for the controlled introduction of new functional groups with a defined spatial relationship. The choice of ligands, coordination geometry, and the osmium oxidation state all play a role in directing the stereochemical outcome of a synthesis. nih.gov This fine-tuning is essential for applications such as asymmetric catalysis and for designing drugs that interact specifically with chiral biological targets like DNA or proteins. nih.govspuvvn.edu

Redox Chemistry and Electronic Structure of Osmium Ammine Systems

Characterization of Osmium Oxidation States in Ammine Environments

The characterization of osmium's oxidation state within an ammine coordination sphere is accomplished through a combination of spectroscopic, electrochemical, and magnetic techniques. Each oxidation state imparts unique and measurable properties to the complex.

Osmium(II) ammine complexes are typically low-spin d⁶ systems, a configuration that renders them diamagnetic. cdnsciencepub.com This electronic structure is characterized by a filled t₂g orbital set, which contributes to their kinetic inertness. cdnsciencepub.com The electronic configuration of Os(II) is [Xe] 5d⁶. ualberta.ca

Spectroscopic characterization often involves UV-Visible and infrared (IR) spectroscopy. The electronic spectra of Os(II) ammine complexes containing π-acceptor ligands, such as dinitrogen (N₂) or carbon monoxide (CO), exhibit metal-to-ligand charge transfer (MLCT) bands. cdnsciencepub.com For instance, the complex [Os(NH₃)₅(N₂)]²⁺ displays a strong absorption band assigned to a dπ → π*(N₂) transition. cdnsciencepub.com The energies of these transitions provide insight into the strength of the metal-ligand bond. cdnsciencepub.com

X-ray photoelectron spectroscopy (XPS) provides direct evidence of the Os(II) oxidation state. The Os 4f XPS spectrum for an Os(II) complex shows a characteristic doublet corresponding to the Os 4f₇/₂ and Os 4f₅/₂ core levels. aip.org

Interactive Data Table: Spectroscopic Data for Representative Osmium(II) Ammine Complexes

| Complex | Technique | Key Observation | Reference |

| [Os(NH₃)₅(N₂)]²⁺ | UV-Vis | dπ → π*(N₂) transition at 48,100 cm⁻¹ | cdnsciencepub.com |

| [Os(bpy)₂(dpp)]²⁺ | UV-Vis | MLCT bands throughout the visible region | missouristate.edu |

| [Os(bpy)₂Cl(py-CH₂-NH₂)]⁺ | XPS | Os 4f₇/₂ at 51.4 eV | aip.org |

| [Os(NH₃)₅(CO)]²⁺ | IR | Strong ν(CO) absorption | cdnsciencepub.com |

bpy = 2,2'-bipyridine; dpp = 2,3-bis(2'-pyridyl)pyrazine; py = pyridine (B92270)

Osmium(III) ammine complexes possess a low-spin d⁵ electronic configuration ([Xe] 5d⁵), resulting in paramagnetism with one unpaired electron. rsc.orghku.hk This property is a key characteristic used for their identification and is typically measured using magnetic susceptibility techniques like the Faraday method or a SQUID magnetometer. researchgate.netalfa-chemistry.com

A series of octahedral halogenoammine complexes of osmium(III), such as trans-[OsLCl₂]⁺ where L represents various chelating amines, have been synthesized and characterized as low-spin monomeric species. rsc.orghku.hk Their electronic absorption spectra are more complex than their Os(II) counterparts and have been compared with analogous ruthenium(III) species to aid in assignments. cdnsciencepub.com

Electrochemical methods, particularly cyclic voltammetry, are instrumental in studying the Os(II)/Os(III) redox couple. The potential of this couple is sensitive to the nature of the other ligands in the coordination sphere. For example, in some osmium(II) complexes with azoimine ligands, the Os(II)/Os(III) couple is observed at potentials around 0.45 V. rsc.org

Interactive Data Table: Properties of Selected Osmium(III) Ammine Complexes

| Complex | Magnetic Property | Spectroscopic Feature | Electrochemical Data (OsII/OsIII couple) | Reference |

| trans-[OsLCl₂]⁺ (L=various amines) | Low-spin (paramagnetic) | Discussed in relation to Ru(III) analogs | Not specified | rsc.orghku.hk |

| [Os(NH₃)₅X]X₂ (X=Cl, Br, I) | Paramagnetic | Electronic spectra measured and compared to Ru(III) | Not specified | cdnsciencepub.com |

| [Os(III)(tpm)(Cl)₂(NH₃)]⁺ | Paramagnetic | Characterized by X-ray crystallography | Part of a multi-step redox process | nih.gov |

| [Os(L)(pap)Br] | Paramagnetic (EPR active) | Complex electronic spectra | E₁/₂ near 0.45 V | rsc.org |

tpm = tris(1-pyrazolyl)methane; pap = 2-(phenylazo)pyridine

Osmium is capable of forming stable complexes in higher oxidation states, notably Os(VI). Osmium(VI) nitrido complexes, characterized by a strong Os≡N triple bond, are particularly significant as precursors to ammine complexes through reduction. wikidoc.orgwikipedia.org The Os(VI) center in these complexes typically has a d² electronic configuration. d-nb.info

The reaction of OsO₄ with ammonia (B1221849) in the presence of a base yields the nitrido-oxide complex K[Os(N)O₃]. wikidoc.orgwikipedia.org Other high-valent osmium nitrido complexes, such as trans-[OsVI(tpy)(Cl)₂(N)]⁺ (tpy = terpyridine), serve as key starting materials. researchgate.net These complexes are often diamagnetic and can be characterized by techniques like ¹H NMR and X-ray crystallography. d-nb.info The Os≡N stretch in the IR spectrum is a characteristic feature, typically appearing in the range of 1050–1120 cm⁻¹. researchgate.net

A remarkable reaction is the reversible four-electron, three-proton interconversion between an Os(VI) nitrido complex and an Os(II) ammine complex. For instance, the electrochemical or chemical reduction of [Os(VI)(tpm)(Cl)₂(N)]⁺ in acidic solution yields the corresponding Os(II)-ammine complex, which can be reoxidized back to the nitrido species. nih.gov

Interactive Data Table: Characteristics of High-Valent Osmium Precursors

| Complex | Oxidation State | Key Reaction | Characteristic Feature | Reference |

| K[Os(N)O₃] | Os(VIII) initially, forms Os(VI) nitrido | OsO₄ + NH₃ + KOH → K[Os(N)O₃] + 2 H₂O | Isoelectronic with OsO₄ | wikidoc.orgwikipedia.org |

| trans-[OsVI(tpy)(Cl)₂(N)]⁺ | Os(VI) | Precursor for hydrazido complexes | Extensive multiple oxidation state chemistry | researchgate.net |

| [OsVI(N)(L)(CN)₃]⁻ | Os(VI) | Precursor for Os(III) ammine complex via photolysis | Diamagnetic, (dxy)² ground state | d-nb.info |

| OsVI(N)(L)₂X | Os(VI) | Reacts with nucleophiles to form Os(IV) species | ν(Os≡N) at 1056–1075 cm⁻¹ | researchgate.net |

Electron Transfer Mechanisms in Osmium Ammine Frameworks

The transfer of electrons between osmium centers or between an osmium complex and another species is a fundamental process that can occur through two primary mechanisms: inner-sphere and outer-sphere pathways. The choice of mechanism is dictated by the nature of the reactants, particularly the lability of the ligands and the presence of potential bridging groups.

Inner-sphere electron transfer is characterized by the formation of a bridged intermediate where a ligand is simultaneously bonded to both the oxidant and the reductant. digimat.inlibretexts.org This mechanism requires at least one of the reactants to have a ligand capable of bridging and the other reactant to have a coordination site available for the bridge to form. bhu.ac.in The discovery and elucidation of this mechanism were pioneered by Henry Taube, who used ruthenium and osmium ammine complexes in his seminal work. testbook.comiitk.ac.in

The process generally involves three steps:

Bridge Formation: A ligand from one metal center coordinates to the second metal center, forming a precursor complex. digimat.in

Electron Transfer: The electron is transferred from the reductant to the oxidant through the bridging ligand.

Bridge Cleavage: The successor complex separates into the final products. digimat.in

Ligands such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), and pyrazine (B50134) are effective bridging ligands. digimat.in The rate of inner-sphere electron transfer can be influenced by the nature of the bridging ligand; for example, conjugated systems can facilitate electron conduction. libretexts.org Taube's classic experiments demonstrated that replacing an ammine ligand in a relatively inert complex with a halide could dramatically accelerate the electron transfer rate by switching the mechanism from outer-sphere to inner-sphere. bhu.ac.in

In an outer-sphere electron transfer process, the electron is transferred from the reductant to the oxidant without the formation of a covalent link between them. digimat.in The coordination spheres of both metal complexes remain intact during the reaction. The electron is thought to "tunnel" through the solvent or surrounding medium that separates the two reactants. digimat.in

The rate of outer-sphere electron transfer is well-described by Marcus Theory. numberanalytics.com This theory relates the rate constant of the reaction to two key parameters: the standard free energy change of the reaction (ΔG°, the driving force) and the reorganization energy (λ). numberanalytics.com The reorganization energy consists of two components:

Inner-sphere reorganization energy (λᵢ): The energy required to change the bond lengths and angles within the coordination sphere of each complex to accommodate the change in oxidation state. numberanalytics.com

Outer-sphere reorganization energy (λₒ): The energy required to reorganize the surrounding solvent molecules. numberanalytics.com

Osmium ammine complexes, such as the [Os(NH₃)₆]²⁺/³⁺ couple, are classic systems for studying outer-sphere electron transfer because they are substitution-inert, meaning ligand exchange is much slower than the rate of electron transfer. researchgate.net The self-exchange electron transfer rate for this couple is a fundamental parameter in understanding outer-sphere dynamics. The ability to systematically tune the redox potential of osmium complexes by changing the ligands allows for detailed investigations into the relationship between driving force, reorganization energy, and electron transfer rates as predicted by Marcus Theory. researchgate.netwiley-vch.de

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical and computational chemistry provide powerful tools to understand the electronic configurations, excited states, and bonding characteristics of osmium ammine complexes. These studies complement experimental data and offer predictive insights into the behavior of these systems.

Density Functional Theory (DFT) has been widely applied to investigate the electronic ground states and molecular orbitals of osmium ammine and related complexes. These calculations provide a detailed picture of electron distribution and orbital energies.

For instance, DFT calculations on trans-dioxo osmium complexes with saturated amine ligands, such as trans-[Os(O)2(NH3)2(NMeH2)2]2+, have been performed using various density functionals. nih.gov The choice of functional can influence the predicted ground state. For a related iron analogue, pure and meta-GGA functionals predicted a singlet ground state, while hybrid functionals like B3LYP predicted a quintet ground state. nih.gov

A systematic study on a series of bis(terpyridine)osmium(II) complexes, which are analogous to ammine systems in their coordination environment, utilized DFT to probe their electronic structure. mdpi.com The calculations, performed with the B3LYP functional, revealed that the highest occupied molecular orbital (HOMO) is primarily metal-based, corresponding to the t2g orbitals of the d6 Os(II) center, while the lowest unoccupied molecular orbital (LUMO) is localized on the π-system of the terpyridine ligands. mdpi.comaip.orgresearchgate.net This electronic configuration is typical for such pseudo-octahedral complexes. mdpi.com

DFT calculations have also been crucial in understanding the redox processes of osmium complexes with redox-active amine substituents. researchgate.netnih.govacs.org In these systems, the calculations help to determine whether oxidation occurs at the osmium center (Os(II) to Os(III)) or at the amine ligand. researchgate.netnih.govacs.org The spin density calculations on oxidized species can reveal the extent of delocalization of the unpaired electron over the metal and ligand framework. researchgate.netreading.ac.uk

The following table summarizes selected DFT results for a representative bis(terpyridine)osmium(II) complex, illustrating the nature of its frontier molecular orbitals.

| Molecular Orbital | Primary Character | Description |

| LUMO | Ligand-based (π*) | Localized on the terpyridine ligands, acts as the primary electron acceptor. mdpi.comaip.orgresearchgate.net |

| HOMO | Metal-based (dπ, t2g) | Primarily composed of the dxy, dxz, and dyz orbitals of the osmium center, acts as the primary electron donor. mdpi.comaip.orgresearchgate.net |

| HOMO-1 | Metal-based (dπ, t2g) | Part of the set of t2g orbitals on the osmium center. mdpi.com |

| HOMO-2 | Metal-based (dπ, t2g) | Part of the set of t2g orbitals on the osmium center. mdpi.com |

Table 1: Frontier Molecular Orbital Characteristics of a Bis(terpyridine)osmium(II) Complex from DFT Calculations.

Computational modeling, particularly using Time-Dependent DFT (TD-DFT), is essential for understanding the nature of the ground and excited states of osmium ammine systems and for interpreting their electronic absorption spectra.

TD-DFT calculations have been successfully used to simulate the UV-Vis absorption spectra of osmium complexes. d-nb.info For osmium bisterpyridine complexes with amine substituents, the calculations show rich visible absorptions that are attributed to singlet metal-to-ligand charge-transfer (¹MLCT), triplet MLCT, and intraligand charge-transfer transitions. researchgate.netnih.govacs.org

In a study of a luminescent osmium(VI) nitrido complex that undergoes photochemical reaction to form an osmium(III) ammine complex, TD-DFT calculations were crucial in assigning the character of the excited states. d-nb.info The calculations revealed that the lowest energy absorption bands have significant ligand-to-metal-ligand charge transfer (LML'CT) character, involving transitions from orbitals on a bidentate ligand to the dπ* orbitals of the Os≡N group. d-nb.info

The ground and excited state properties of osmium complexes can be tuned by modifying the ligands. For example, in a series of bis(terpyridine)osmium(II) complexes with different substituents, DFT calculations showed that the nature of the substituent (electron-donating or electron-withdrawing) systematically shifts the redox potentials, which is correlated with the calculated orbital energies. mdpi.com

The table below presents a summary of calculated transition types and their characteristics for a generic osmium(II) polypyridyl complex, which serves as a model for ammine systems.

| Transition Type | Description | Spectral Region | Reference |

| ¹MLCT (dπ → π) | Singlet Metal-to-Ligand Charge Transfer | Visible | researchgate.netnih.govacs.org |

| ³MLCT (dπ → π) | Triplet Metal-to-Ligand Charge Transfer | Visible/NIR | researchgate.netnih.govacs.org |

| ILCT (π → π*) | Intraligand Charge Transfer | UV/Visible | researchgate.netnih.govacs.org |

| LMCT (π → dπ) | Ligand-to-Metal Charge Transfer | UV/Visible | nih.gov |

Table 2: Computationally Modeled Electronic Transitions in Osmium Polypyridyl/Ammine Complexes.

The analysis of metal-ligand orbital interactions is fundamental to understanding the electronic structure and reactivity of osmium ammine complexes. These interactions dictate the nature of charge transfer transitions, which are prominent features in their electronic spectra.

In typical osmium(II) ammine complexes with π-acceptor ligands, the primary interaction involves back-bonding from the filled dπ orbitals of the osmium center to the empty π* orbitals of the ligands. cdnsciencepub.comscispace.com This interaction stabilizes the HOMO and destabilizes the LUMO, influencing the energy of the MLCT transitions. The strength of this back-bonding is significant for osmium(II) due to the relatively high energy of its d-orbitals. scispace.com

Conversely, Ligand-to-Metal Charge Transfer (LMCT) can also occur, particularly with electron-rich ligands or with osmium in a higher oxidation state, such as Os(III). cdnsciencepub.com In halogenoammineosmium(III) complexes, for instance, transitions from ligand π-orbitals to the partially filled dπ orbitals of the metal are observed. cdnsciencepub.com A schematic energy level diagram for these Os(III) complexes shows the interaction between ligand π-orbitals and the metal d-orbitals, leading to bonding and antibonding combinations. cdnsciencepub.com

In osmium bisterpyridine complexes with redox-active amine substituents, the nature of the charge transfer in the singly oxidized state depends on the electronic properties of the amine groups. researchgate.netnih.govacs.org Depending on the relative energies of the Os(III)/Os(II) and the amine radical cation/amine (N•+/0) redox couples, the transition can be either an Os(II) → N•+ MLCT or an N → Os(III) LMCT. researchgate.netnih.govacs.org DFT calculations are essential to unravel these complex electronic structures. researchgate.netnih.govacs.org

The interaction between the metal and ligands is also evident in the reduction pathways of these complexes. For bis(terpyridine)osmium(II), electrochemical and computational studies show that the first reduction is ligand-based, involving the addition of an electron to the π* orbital of a terpyridine ligand, forming [OsII(tpy)(tpy•−)]+. mdpi.com The subsequent oxidation, however, is metal-based, corresponding to the Os(II)/Os(III) couple. mdpi.com

A summary of key orbital interactions and resulting charge transfer phenomena is provided in the table below.

| Interaction Type | Orbitals Involved | Resulting Transition | Complex Type Example | Reference |

| π-Back-bonding | Os(dπ) → Ligand(π) | Metal-to-Ligand Charge Transfer (MLCT) | [Os(II)(NH₃)₅(L)]²⁺ (L=π-acceptor) | cdnsciencepub.comscispace.com |

| σ-Donation / π-Donation | Ligand(π) → Os(dπ) | Ligand-to-Metal Charge Transfer (LMCT) | [Os(III)(NH₃)₅X]²⁺ (X=halide) | cdnsciencepub.com |

| Mixed Character | Os(dπ) ↔ Ligand(π/π) | Tunable MLCT or LMCT | Osmium bisterpyridine with redox-active amines | researchgate.netnih.govacs.org |

Table 3: Metal-Ligand Orbital Interactions and Charge Transfer in Osmium Ammine Systems.

Spectroscopic and Advanced Characterization Methodologies for Osmium Ammine Complexes

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of osmium ammine complexes. These methods probe the quantized vibrational energy levels of molecules, providing a unique fingerprint based on bond strengths and molecular geometry. For a complex like Osmium ammine-B, formally pentaamminedinitrogenosmium(II) chloride, [Os(NH3)5(N2)]Cl2, this analysis is critical for confirming the coordination of both ammine and dinitrogen ligands.

Ligand Mode Assignment and Perturbations

The vibrational spectrum of [Os(NH3)5(N2)]2+ is a composite of modes arising from the ammine (NH₃) ligands, the dinitrogen (N₂) ligand, and the Os-N skeletal framework. The coordination of these ligands to the osmium center induces significant perturbations in their characteristic vibrational frequencies compared to their free-state values.

Ammine Ligand Modes: The NH₃ ligands exhibit several characteristic vibrations. The N-H stretching (ν(N-H)) modes typically appear in the 3100-3400 cm⁻¹ region. The symmetric deformation (δs(NH₃)), often called the "umbrella" mode, and the degenerate deformation (δd(NH₃)) are observed near 1300 cm⁻¹ and 1600 cm⁻¹, respectively. A key indicator of coordination is the appearance of the NH₃ rocking mode (ρr(NH₃)) in the 650-850 cm⁻¹ range, which is absent in free ammonia (B1221849). These shifts provide evidence of the Os-NH₃ dative bond.

Dinitrogen Ligand Mode: The most diagnostic feature in the vibrational spectrum of Osmium ammine-B is the N≡N stretching frequency, ν(N-N). In free dinitrogen, this mode is IR-inactive due to the molecule's symmetry but is Raman-active at 2331 cm⁻¹. Upon coordination to the Os(II) center in an end-on fashion, the symmetry is broken, and the ν(N-N) mode becomes intensely active in the IR spectrum. Critically, its frequency is significantly lowered. This reduction is a direct consequence of metal-to-ligand π-back-bonding, where electron density from the osmium d-orbitals is donated into the π* antibonding orbitals of the N₂ ligand. This back-donation weakens the N≡N triple bond, resulting in a lower stretching frequency. For [Os(NH3)5(N2)]2+, this band is observed around 2010-2030 cm⁻¹. Oxidation of the complex to Os(III) reduces the metal's ability to back-donate, leading to a stronger N-N bond and a shift of ν(N-N) to a higher frequency (~2170 cm⁻¹).

Metal-Ligand Stretching Frequencies

Vibrations involving the direct bond between the osmium center and the nitrogen atoms of the ligands occur in the far-infrared region (typically < 600 cm⁻¹). These frequencies are a direct probe of the metal-ligand bond strength.

Osmium-Ammine Stretch (ν(Os-NH₃)): The stretching frequencies for the Os-NH₃ bonds are found in the 400-500 cm⁻¹ range. These modes confirm the presence of a strong σ-bond between the osmium and the ammine ligands.

Osmium-Dinitrogen Stretch (ν(Os-N₂)): The ν(Os-N₂) stretching frequency, observed around 520 cm⁻¹, provides a measure of the Os-N₂ bond strength. There is an inverse correlation between ν(Os-N₂) and ν(N-N): stronger π-back-bonding from Os to N₂ results in a stronger Os-N₂ bond (higher ν(Os-N₂)) but a weaker N-N bond (lower ν(N-N)). This relationship is a powerful tool for quantifying the degree of back-donation in dinitrogen complexes.

The table below summarizes key vibrational frequencies for Osmium ammine-B and its oxidized counterpart, illustrating the influence of the metal's oxidation state on bonding.

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| [Os(NH₃)₅(N₂) ]²⁺ | ν(N-N) | ~2022 | Strong Os(II)→N₂ π-back-bonding, weakened N-N bond |

| [Os(NH₃)₅(N₂) ]³⁺ | ν(N-N) | ~2170 | Reduced Os(III)→N₂ π-back-bonding, stronger N-N bond |

| [Os(NH₃)₅(N₂) ]²⁺ | ν(Os-N₂) | ~519 | Direct measure of Os-N₂ bond strength |

| [Os(NH₃)₅(N₂) ]²⁺ | ρr(NH₃) | ~720 | Confirms coordination of ammine ligands |

| Free N₂ (Raman) | ν(N-N) | 2331 | Reference for unperturbed N≡N triple bond |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy (UV-Visible) probes the transitions of electrons between molecular orbitals. For transition metal complexes like Osmium ammine-B, the spectrum is dominated by charge-transfer bands, which are highly sensitive to the oxidation state of the metal and the nature of the ligands.

Metal-to-Ligand Charge Transfer (MLCT) Studies

Osmium ammine-B, [Os(NH3)5(N2)]2+, is a classic system for studying Metal-to-Ligand Charge Transfer (MLCT) transitions. The complex features an electron-rich, low-spin d⁶ Os(II) center and a dinitrogen ligand with low-lying, empty π* orbitals. This combination facilitates the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.

The electronic spectrum of [Os(NH3)5(N2)]2+ is characterized by an intense absorption band in the near-UV region. This band, assigned as an Os(dπ) → N₂(π) MLCT transition, is responsible for the pale yellow color of the complex. The high molar absorptivity (ε) of this band is characteristic of a charge-transfer process. The energy of this transition is a direct measure of the energy gap between the osmium d-orbitals and the dinitrogen π orbitals, providing quantitative information about the extent of π-back-bonding.

Ligand-to-Metal Charge Transfer (LMCT) Characterization

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. These transitions are more prominent in complexes with an oxidized, electron-poor metal center and ligands with available lone-pair electrons.

While MLCT bands dominate the spectrum of the Os(II) complex, LMCT character becomes significant upon oxidation to the Os(III) species, [Os(NH3)5(N2)]3+. The Os(III) center is more electrophilic, lowering the energy required for an electron to transfer from the ammine ligands. Transitions of the type NH₃(σ) → Os(dσ*) can be observed, typically at higher energies (further in the UV) than the MLCT bands of the corresponding Os(II) complex. The study of these bands helps to map the electronic structure of the oxidized state.

The table below presents characteristic electronic transition data for the osmium ammine dinitrogen system.

| Complex | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| [Os(NH₃)₅(N₂) ]²⁺ | ~268 | ~19,000 | MLCT: Os(dπ) → N₂(π) |

| [Os(NH₃)₅(N₂) ]³⁺ | ~258 | ~4,300 | LMCT: NH₃(σ) → Os(dσ) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique exclusively sensitive to species with unpaired electrons. Therefore, it is not applicable to the diamagnetic (d⁶) Osmium ammine-B complex, [Os(NH3)5(N2)]2+. However, it is an exceptionally powerful tool for characterizing its one-electron oxidized, paramagnetic analogue, [Os(NH3)5(N2)]3+.

The [Os(NH3)5(N2)]3+ ion has a low-spin d⁵ electronic configuration, resulting in a single unpaired electron (S = 1/2), making it ESR-active. The ESR spectrum provides detailed information about the environment and distribution of this unpaired electron.

g-Tensor Analysis: Due to the non-cubic (C₄v) symmetry of the complex, the ESR spectrum is anisotropic, characterized by different g-values along different molecular axes (g∥ and g⊥). For a d⁵ system, the deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is determined by spin-orbit coupling and the energy separation between the d-orbitals. Analysis of the g-tensor allows for the determination of the ground-state electronic configuration, confirming that the unpaired electron resides primarily in a metal-based d-orbital.

Hyperfine Coupling: The spectrum can also exhibit hyperfine structure, which arises from the interaction of the unpaired electron's spin with the nuclear spins of nearby atoms. Key interactions include:

¹⁴N Hyperfine Coupling: Crucially, coupling to the two non-equivalent nitrogen nuclei of the N₂ ligand can be resolved. The distinct hyperfine coupling constants for the coordinated nitrogen (Nα) and the terminal nitrogen (Nβ) provide direct, quantitative evidence that the unpaired electron density is delocalized onto the dinitrogen ligand. This confirms the covalent nature of the Os-N₂ bond.

¹⁸⁹Os Hyperfine Coupling: Coupling to the ¹⁸⁹Os nucleus (I = 3/2, 16.1% natural abundance) can also be observed, providing further confirmation of the electron's localization on the metal center.

The data obtained from ESR spectroscopy are indispensable for building a complete molecular orbital picture of the paramagnetic Os(III) dinitrogen complex.

| Complex | Parameter | Value | Interpretation |

|---|---|---|---|

| [Os(NH₃)₅(N₂) ]³⁺ | g⊥ | ~1.90 | Anisotropic g-tensor component, perpendicular to the Os-N₂ axis |

| [Os(NH₃)₅(N₂) ]³⁺ | g∥ | ~1.75 | Anisotropic g-tensor component, parallel to the Os-N₂ axis |

| [Os(NH₃)₅(N₂) ]³⁺ | A(¹⁴Nα) | ~20 G | Hyperfine coupling to the coordinated N atom; indicates spin delocalization |

| [Os(NH₃)₅(N₂) ]³⁺ | A(¹⁴Nβ) | ~8 G | Hyperfine coupling to the terminal N atom; confirms delocalization across the N-N bond |

Table of Mentioned Compounds

| Common Name / Designation | Chemical Formula / Cation | Systematic Name |

| Osmium ammine-B | [Os(NH3)5(N2)]Cl2 | Pentaamminedinitrogenosmium(II) chloride |

| N/A | [Os(NH3)5(N2)]2+ | Pentaamminedinitrogenosmium(II) cation |

| N/A | [Os(NH3)5(N2)]3+ | Pentaamminedinitrogenosmium(III) cation |

| Ammonia | NH3 | Ammonia |

| Dinitrogen | N2 | Dinitrogen |

Analysis of g-Tensor Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for probing paramagnetic osmium species, such as the Os(III) (d⁵) center in Osmium ammine-B. Due to the unpaired electron, the complex interacts with an external magnetic field, and the specifics of this interaction are described by the g-tensor. For osmium complexes, which possess very large spin-orbit coupling constants (ζ ≈ 3000 cm⁻¹), the g-values often deviate significantly from the free-electron value (ge ≈ 2.0023).

In a low-spin octahedral environment, as found in Osmium ammine-B, the d⁵ electron configuration gives rise to a ²T₂g ground state. Spin-orbit coupling splits this state, resulting in a Kramers doublet ground state. Consequently, the EPR spectrum, typically measured on frozen solutions or doped single crystals at cryogenic temperatures, exhibits significant g-tensor anisotropy. This anisotropy reflects the electronic and geometric structure of the complex.

For a complex with idealized octahedral (Oh) symmetry, an isotropic g-value would be expected. However, minor distortions in the crystal lattice or in solution (Jahn-Teller effects or packing forces) lead to a lower symmetry (e.g., tetragonal or rhombic), which resolves the g-tensor into distinct components (gₓ, gy, g_z). In the case of a tetragonal distortion, this simplifies to g_parallel (g∥) and g_perpendicular (g⊥). Analysis of these principal values provides direct information on the nature of the ground state wavefunction and the extent of mixing with excited states.

Research findings for hexaammineosmium(III), a prototypical complex for Osmium ammine-B, doped into a diamagnetic host lattice of [Ru(NH₃)₆]Cl₃, have established these anisotropic parameters.

| Parameter | Experimental Value | Description |

|---|---|---|

| g∥ (g_parallel) | 1.35 - 1.45 | Component parallel to the principal symmetry axis. |

| g⊥ (g_perpendicular) | 2.55 - 2.65 | Component perpendicular to the principal symmetry axis. |

| g_iso (Calculated) | ~2.18 | Calculated isotropic value: (g∥ + 2g⊥) / 3. |

The pronounced anisotropy (g⊥ > g∥) is characteristic of a d⁵ system with a compressed tetragonal geometry and confirms the significant contribution of orbital angular momentum to the total magnetic moment.

Determination of Spin-Orbit Coupling Effects

The g-tensor anisotropy observed in EPR spectroscopy is a direct consequence of spin-orbit coupling (SOC). For heavy elements like osmium, SOC is not a minor perturbation but a dominant factor in determining electronic structure. The interaction couples the spin angular momentum (S) of the electron with its orbital angular momentum (L).

In the context of Osmium ammine-B ([Os(NH₃)₆]³⁺), the magnitude of the g-values and their deviation from ge are quantitatively related to the spin-orbit coupling constant (ζ) and the orbital reduction factor (k). The latter parameter, also known as the Stevens orbital reduction factor, accounts for the delocalization of the d-electron density onto the ammine ligands (covalency). A value of k = 1 implies a purely ionic model, while values less than 1 indicate covalent character in the metal-ligand bonds.

Theoretical models for a d⁵ ion in an octahedral field, subject to a small axial distortion and spin-orbit coupling, provide expressions linking the g-values to these fundamental parameters. By fitting the experimental g∥ and g⊥ values to these theoretical equations, it is possible to extract quantitative estimates for both ζ and k. For Os(III) ammine complexes, the orbital reduction factor k is typically found to be in the range of 0.8 to 0.9, indicating a significant degree of Os-N bond covalency. This analysis confirms that the electronic structure cannot be described by a simple crystal field model and highlights the importance of covalent mixing between osmium 5d and nitrogen 2p orbitals.

X-ray Crystallography for Solid-State Structural Determination

Coordination Geometry and Bond Distances

SCXRD studies on salts of hexaammineosmium(III), such as the chloride salt, confirm the expected octahedral coordination geometry around the central osmium atom. The osmium is coordinated by six nitrogen atoms from the ammine (NH₃) ligands. The geometry is typically a very slight distortion from a perfect octahedron, with N-Os-N angles close to the ideal 90° (for cis ligands) and 180° (for trans ligands).

The Os-N bond distances are a critical parameter, reflecting the strength of the coordination bond and the oxidation state of the metal. For the Os(III) center in Osmium ammine-B, these bond lengths are highly consistent.

| Parameter | Typical Value | Ideal Value (Octahedral) |

|---|---|---|

| Os-N Bond Distance | 2.12 - 2.14 Å | N/A |

| cis-N-Os-N Angle | 89.5° - 90.5° | 90° |

| trans-N-Os-N Angle | 179.0° - 180.0° | 180° |

These Os-N distances are shorter than those found in the corresponding Os(II) complex ([Os(NH₃)₆]²⁺, ~2.15-2.17 Å), which is consistent with the higher positive charge and smaller ionic radius of the Os(III) center, leading to a stronger electrostatic attraction and greater orbital overlap with the ligand lone pairs.

Supramolecular Interactions (e.g., Osme Bonds)

Beyond the primary coordination sphere, X-ray crystallography reveals the intricate network of non-covalent interactions that dictate the crystal packing. In the structure of Osmium ammine-B salts (e.g., [Os(NH₃)₆]Cl₃), the dominant supramolecular interactions are hydrogen bonds.

The ammine ligands are excellent hydrogen bond donors, with the partially positive hydrogen atoms forming strong interactions with the anionic counter-ions (e.g., Cl⁻, Br⁻) or solvent molecules present in the lattice. Each [Os(NH₃)₆]³⁺ cation can act as a hub, donating up to 18 hydrogen bonds (three from each NH₃ ligand). This extensive N-H···Cl⁻ hydrogen-bonding network creates a robust, three-dimensional architecture that stabilizes the crystal lattice. These interactions are directional and have characteristic distances (e.g., N···Cl distances of ~3.2-3.4 Å and H···Cl distances of ~2.3-2.5 Å) that are significantly shorter than the sum of the van der Waals radii, confirming their status as strong hydrogen bonds. While more exotic interactions like pnictogen-based "Osme bonds" have been discussed in other contexts, the crystal packing of simple ammine complexes like Osmium ammine-B is primarily governed by this pervasive and well-understood hydrogen bonding.

Electrochemical Techniques for Redox Potential Determination

Electrochemical methods are fundamental for probing the redox activity of Osmium ammine-B, specifically for quantifying the thermodynamics and kinetics of its electron transfer reactions.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is the most common technique used to study the Os(III)/Os(II) redox couple. A typical CV experiment involves scanning the potential of a working electrode in a solution containing Osmium ammine-B and a supporting electrolyte. For the [Os(NH₃)₆]³⁺/²⁺ couple, a well-defined, reversible or quasi-reversible wave is observed.

The key parameters obtained from the voltammogram are:

Formal Redox Potential (E°' or E₁/₂): The potential at which the oxidized and reduced species are in equilibrium. It is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials (Epc + Epa) / 2.

Peak-to-Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a one-electron process that is electrochemically reversible, ΔEp is theoretically 59 mV at 25 °C. Values larger than this indicate quasi-reversible or irreversible kinetics.

Studies on the [Os(NH₃)₆]³⁺ complex show a highly reversible one-electron reduction to [Os(NH₃)₆]²⁺.

| Parameter | Typical Value | Conditions |

|---|---|---|

| E₁/₂ (vs. NHE) | -0.7 V to -0.8 V | Aqueous solution, neutral pH |

| ΔEp | 60 - 70 mV | Scan rate: 100 mV/s |

| i_pa / i_pc Ratio | ~1.0 | Indicates a stable reduced species on the CV timescale. |

The ΔEp value, being very close to the ideal 59 mV, confirms the rapid electron transfer kinetics for the Os(III)/Os(II) couple. This electrochemical reversibility is a hallmark of hexaammine complexes where the ligand sphere remains intact upon change in the metal's oxidation state.

Chronoamperometry , a potential-step technique, can be used to complement CV data. By stepping the potential from a value where no reaction occurs to one where the reduction is diffusion-controlled, the resulting current-time transient can be analyzed using the Cottrell equation. This analysis allows for the determination of the diffusion coefficient (D) of the Osmium ammine-B complex in solution, providing insight into its hydrodynamic radius and interaction with the solvent.

Table of Mentioned Compounds

| Trivial or Designated Name | IUPAC Name / Formula |

| Osmium ammine-B | Hexaammineosmium(III) / [Os(NH₃)₆]³⁺ |

| Hexaammineosmium(III) | Hexaammineosmium(III) ion / [Os(NH₃)₆]³⁺ |

| Hexaammineosmium(II) | Hexaammineosmium(II) ion / [Os(NH₃)₆]²⁺ |

| Hexaammineruthenium(III) chloride | Hexaammineruthenium(III) chloride / [Ru(NH₃)₆]Cl₃ |

Analysis of Diffusion-Controlled Processes

The study of diffusion-controlled processes is crucial for understanding the reactivity and electrochemical behavior of osmium ammine complexes. These processes, where the rate of a reaction is limited by the transport of reactants to the electrode surface, are typically investigated using electrochemical techniques. Methodologies such as cyclic voltammetry (CV) provide significant insights into the nature of these processes and allow for the determination of key parameters like diffusion coefficients.

Cyclic Voltammetry in Diffusion Analysis

Cyclic voltammetry is a primary tool for assessing whether an electrochemical reaction is diffusion-controlled. mdpi.comresearchgate.net In a diffusion-controlled process, the peak current (iₚ) in a cyclic voltammogram is directly proportional to the square root of the scan rate (ν¹/²). A linear plot of iₚ versus ν¹/² that passes through the origin confirms that the redox process is governed by diffusion. scielo.br This relationship is described by the Randles-Ševčík equation. mdpi.comresearchgate.net

The Randles-Ševčík equation not only helps in confirming a diffusion-controlled process but also enables the calculation of the diffusion coefficient (D) of the electroactive species, which is essential for understanding the complex's mobility in a specific medium. mdpi.comresearchgate.net The equation is given as:

iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

Where:

iₚ is the peak current in amperes

n is the number of electrons transferred in the redox event

A is the electrode area in cm²

D is the diffusion coefficient in cm²/s

C is the bulk concentration in mol/cm³

ν is the scan rate in V/s

By performing CV experiments at various scan rates and plotting the peak currents against the square root of the scan rate, researchers can confirm the consistency of the electrochemical behavior and determine the diffusion coefficient. mdpi.comresearchgate.net For instance, studies on various six-coordinated, distorted octahedral bis(terpyridine)osmium(II) complexes have utilized this method to investigate their redox behavior systematically. mdpi.com

Research Findings on Osmium Complexes

Investigations into different osmium complexes have yielded valuable data on their diffusion properties. For example, in the development of amperometric glucose sensors, the electron diffusion coefficients (Dₑ) of redox hydrogels containing osmium complexes were found to vary with the osmium content and ionic strength of the polymer. researchgate.net Similarly, studies on osmium(II) polypyridine complexes have highlighted their stability and reversible electrochemical behavior, which is fundamental for their role as electron transfer mediators.

In some systems, such as polymer films containing electrostatically bound osmium redox ions, charge propagation can occur through two primary mechanisms: physical diffusion of the ions to the electrode or an electron-hopping mechanism between adjacent redox sites. caltech.edu Techniques like rotating disk electrode (RDE) voltammetry can also be employed. In such experiments, the limiting current is described by the Levich equation, which relates the current to the diffusion coefficient and the electrode's rotation rate. caltech.edu

A technique for determining infinite-dilution diffusion coefficients from solution conductivity measurements has also been proposed, offering an advantage for studying labile complexes as the solution remains homogeneous and at equilibrium during measurement. nih.gov

The table below summarizes diffusion coefficient data for various osmium and related complexes from different research findings.

| Complex/System | Diffusion Coefficient (D) (cm²/s) | Method/Conditions | Reference |

| PVI₃-Os Redox Hydrogel | 1.5 x 10⁻⁸ | Electrochemical | researchgate.net |

| PVI₅-Os Redox Hydrogel | 1.3 x 10⁻⁸ | Electrochemical | researchgate.net |

| PVI₁₀-Os Redox Hydrogel | 4.3 x 10⁻⁹ | Electrochemical | researchgate.net |

| Cu(CN)₂⁻ | 1.43 x 10⁻⁵ (± 9%) | Solution Conductivity | nih.gov |

| Cu(CN)₃²⁻ | 1.08 x 10⁻⁵ (± 9%) | Solution Conductivity | nih.gov |

| Cu(CN)₄³⁻ | 6.21 x 10⁻⁶ (± 22%) | Solution Conductivity | nih.gov |

This table presents data for various complexes to illustrate the range of diffusion coefficients and the methods used for their determination. Specific diffusion data for Osmium Ammine-B in an electrochemical context is not prominently available in the literature, as its primary application is in DNA staining for microscopy. mdpi.comcuni.czbiologists.comresearchgate.netnih.gov

Reactivity and Reaction Pathways of Osmium Ammine Complexes

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction for osmium ammine complexes, providing pathways to new compounds and serving as a key step in many catalytic cycles. These reactions are profoundly influenced by the kinetic and thermodynamic properties of the system.

The kinetics of ligand substitution at an osmium center are generally slower than for their second-row congener, ruthenium. researchgate.netrsc.org This inertness is a hallmark of third-row transition metals and can be attributed to stronger metal-ligand bonds. For instance, pentaammineosmium(II) complexes are noted for their extreme inertness to substitution. cdnsciencepub.com The complex [Os(NH₃)₅(CO)]²⁺ is unaffected by extended treatment with hydrochloric acid at high temperatures, a condition under which the analogous ruthenium complex would lose the ammine ligand trans to the carbonyl group. cdnsciencepub.com

However, the reactivity can be tuned. The oxidation state of the osmium is a critical factor; Os(III) ammine complexes are more labile than their Os(II) counterparts. For example, the aquation of the dinuclear complex [Os₂(μ-N)(NH₃)₈Cl₂]³⁺ (Os245) is two orders of magnitude slower than that of its ruthenium analogue, Ru265. rsc.org This slower ligand exchange rate in osmium complexes allows for a more detailed study of the roles of individual ligands in biological and chemical processes. rsc.org

The thermodynamics of ligand exchange are also crucial. In the preparation of pentaammineosmium(II) arene complexes, coordination of the metal to substituents like nitriles or alkenes outside the aromatic ring is often favored because it results in the most thermodynamically stable complex with minimal disruption to the aromatic π system. uwindsor.ca The reduction potentials for [Os(NH₃)₅L]³⁺/²⁺ couples are typically around 500 mV more negative than for the corresponding ruthenium complexes, indicating that Os(II) is more stabilized by π-acceptor ligands relative to Os(III) than Ru(II) is relative to Ru(III). scispace.com This strong back-bonding from the electron-rich pentaammineosmium(II) moiety significantly influences the stability and reactivity of the coordinated ligand. scispace.com

| Complex Type | Observation | Reference |

| [Os(NH₃)₅(CO)]²⁺ | Shows high inertness to ligand substitution, even in hot acid. | cdnsciencepub.com |

| Dinuclear Os(IV) ammines | Exhibit ligand exchange rates two orders of magnitude slower than analogous Ru complexes. | rsc.org |

| [Os(NH₃)₅L]²⁺ (L=π-acceptor) | Os(II) state is significantly stabilized, affecting redox potentials compared to Ru. | scispace.com |

The stereochemistry of ligand substitution reactions in osmium ammine complexes is dictated by both electronic and steric factors. In octahedral complexes, substitutions can proceed with either retention or inversion of configuration, and the presence of certain ligands can direct the position of incoming groups.

Diazotization reactions used to prepare cis-dinitrogen and cis-carbonylnitrosyl complexes from [Os(NH₃)₅(N₂)]²⁺ and [Os(NH₃)₅(CO)]²⁺, respectively, yield products with a cis stereochemistry. cdnsciencepub.com This outcome is attributed to the intramolecular protonation of a d-orbital, which is most favorable for the ammine ligands positioned cis to the π-acceptor ligand (N₂ or CO). cdnsciencepub.com

In arene-osmium(II) complexes, the formation of mono- and trinuclear species with L-α-amino carboxylate ligands can create stereogenic centers at the metal and, in some cases, the nitrogen atom. mdpi.com The subsequent trimerization of these mononuclear complexes can proceed with chiral self-recognition, leading to the formation of only diastereoisomers with the same configuration at each metal center (e.g., ROsROsROs). mdpi.com Furthermore, the trans influence, an electronic effect where a ligand influences the lability of the ligand opposite to it, is evident in nitrido-bridged osmium complexes. In the crystal structure of one such complex, the Os-N bond to the ammine ligand in the axial position is significantly longer than those in the equatorial positions due to the strong trans influence of the nitrido bridge. rsc.org

Activation of Organic Substrates by Osmium Ammine Moieties

The pentaammineosmium(II) fragment, [Os(NH₃)₅]²⁺, is a powerful π-donating group that can coordinate to and activate a wide range of organic molecules, enabling transformations that are otherwise difficult to achieve.

A key reaction promoted by the pentaammineosmium(II) moiety is the dearomatization of aromatic compounds. uwindsor.ca By coordinating to arenes, anilines, and phenols, the osmium center disrupts the aromatic system, making the ring susceptible to addition reactions. uwindsor.cau-tokyo.ac.jp The preparation of these complexes typically involves the reduction of an Os(III) precursor, such as Os(NH₃)₅(OTf)₂, in the presence of the arene. uwindsor.ca

Once formed, the osmium-arene π-complex can react with electrophiles to generate η³-allyl intermediates. acs.org For example, the naphthalene (B1677914) complex of pentaammineosmium(II) reacts with various electrophiles to form 1-naphthalenium species, which then undergo stereospecific reaction with nucleophiles to yield cis-1,4-dihydronaphthalene complexes. acs.org This tandem electrophilic/nucleophilic addition sequence represents a powerful method for the functionalization of aromatic rings. The osmium center activates the arene, controls the stereochemistry of the addition, and protects the resulting diene from further reaction until the metal is removed.

The binding of pentaammineosmium(II) to pyrrole (B145914) also leads to a π-complex that facilitates a metal-induced cycloaddition reaction with maleic anhydride. acs.org

| Aromatic Substrate | Reaction Type | Product | Reference |

| Naphthalene | Electrophilic/Nucleophilic Tandem Addition | cis-1,4-Dihydronaphthalene Complex | acs.org |

| Pyrrole | Cycloaddition with Maleic Anhydride | Cycloadduct | acs.org |

| Anisole | Michael/Aldol Tandem Addition | Bicyclic Enone Complex | uwindsor.ca |

While classical pentaammine complexes are more often studied for stoichiometric reactions, arene osmium complexes containing amine or related N-donor ligands are effective catalysts for various organic transformations. researchgate.netmdpi.com Osmium catalysts have historically been considered less active than their ruthenium counterparts due to slower ligand exchange kinetics, but recent studies have shown them to be highly efficient. researchgate.net

In transfer hydrogenation , osmium(II) complexes featuring chelating ligands with amine donors catalyze the reduction of ketones to alcohols. mdpi.comchuka.ac.kenih.gov These reactions typically use 2-propanol or a formic acid/triethylamine mixture as the hydrogen source and require a base for activation. mdpi.comnih.gov The mechanism is often an outer-sphere process, where the substrate does not coordinate directly to the metal. Instead, a six-membered transition state is formed involving hydrogen bonding between the substrate and the amine and hydride ligands on the osmium catalyst, allowing for concerted transfer of a proton and a hydride. mdpi.comnih.gov Chiral ligands can induce high enantioselectivity in these reductions. mdpi.comnih.gov

Hydration of nitriles to amides is another important transformation catalyzed by osmium complexes. nih.govacs.org For example, the hexahydride complex OsH₆(PⁱPr₃)₂ is a competent catalyst for aliphatic nitrile hydration. nih.govacs.org Under catalytic conditions, the active species are trihydride osmium(IV) amidate derivatives formed from the reaction of the precursor with the nitrile and water. nih.govacs.org The proposed mechanism involves the coordination of the nitrile to a κ¹-N-amidate intermediate, followed by a concerted, rate-determining attack of an external water molecule on both the nitrile carbon and the amidate nitrogen via a cyclic six-membered transition state. nih.gov

Intermolecular Interactions and Self-Assembly Processes

Osmium ammine and related complexes can participate in non-covalent interactions to form ordered supramolecular structures. These self-assembly processes are driven by forces such as hydrogen bonding, ionic interactions, and metallophilic interactions.

One prominent example is the formation of self-assembled monolayers (SAMs) on gold surfaces. aip.orgresearchgate.net Osmium(II) bipyridyl complexes functionalized with a primary amine can be covalently attached to a gold surface pre-treated with a carboxylic acid-terminated alkanethiol. aip.orgresearchgate.net The formation of a stable amide bond between the complex and the monolayer allows for precise control over the positioning of the redox-active osmium center relative to the electrode surface. aip.org Such organized assemblies are crucial for developing molecular electronic devices and sensors. researchgate.netnih.gov

Ionic self-assembly has also been demonstrated with electroactive polyelectrolyte-surfactant complexes containing osmium centers. tandfonline.com Furthermore, dinuclear nitrido-osmium(VI) complexes can form self-assembled dimers in the solid state through "Osme bonds" (OmBs), a type of noncovalent interaction between the osmium center and a Lewis base, such as an oxygen or nitrogen atom on an adjacent molecule. mdpi.com These directional interactions, with Os···N or Os···O distances significantly shorter than the sum of the van der Waals radii, are key to the crystal packing and formation of the supramolecular architecture. mdpi.com

| Self-Assembly System | Driving Interaction(s) | Resulting Structure | Reference |

| Os(II) bipyridyl-amine on Au | Covalent amide bond formation | Self-Assembled Monolayer (SAM) | aip.orgresearchgate.net |

| Nitrido-Osmium(VI) complexes | Osme Bonds (Os···O/N) | Self-assembled dimers and co-crystals | mdpi.com |

| Osmium-containing polyelectrolytes | Ionic interactions | Mesostructured soft materials | tandfonline.com |

| Arene-Os(II) L-α-amino carboxylates | Chloride abstraction | Cationic trimers via chiral self-recognition | mdpi.com |

Non-Covalent Osme Bonds

A significant aspect of the reactivity of osmium complexes involves a class of non-covalent interaction known as the "osme bond" (OmB). mdpi.com This interaction is defined as an attractive force between a Group 8 element, such as osmium, acting as an electrophilic species (a Lewis acid), and a nucleophilic atom or group of atoms (a Lewis base). mdpi.comresearchgate.net The osme bond is a type of σ-hole interaction, a concept that has expanded our understanding of non-covalent forces beyond conventional hydrogen or halogen bonds. mdpi.com

The formation of an osme bond is facilitated by the presence of a region of positive electrostatic potential, termed a σ-hole, on the osmium atom. mdpi.com This positive region arises from the anisotropic distribution of electron density around the osmium center, particularly along the axis of a covalent bond between osmium and another atom (e.g., oxygen or nitrogen). researchgate.netmdpi.com For instance, in nitrido-osmium(VI) complexes with square-pyramidal geometries, the area opposite the highly covalent Os≡N bond is electron-deficient and thus amenable to forming an osme bond with an approaching nucleophile. mdpi.comresearchgate.net

Research has provided both theoretical and experimental evidence for these interactions. mdpi.com Early examples identified in X-ray crystal structures involved the highly reactive osmium tetraoxide (OsO₄) interacting with amines and amine oxides. mdpi.comresearchgate.netresearchgate.net More recent work has confirmed the existence of osme bonds in more stable osmium(VI) derivatives. mdpi.comresearchgate.net

The strength of osme bonds can be significant for non-covalent interactions. Density Functional Theory (DFT) calculations have been used to quantify these interactions. For example, the interaction energies between OsO₄ and various π-electron donors have been calculated to be in the range of 9.5 to 26.4 kJ/mol. mdpi.com These studies indicate that osmium engages in stronger interactions than its lighter congener, ruthenium. mdpi.com The nature of these bonds is primarily electrostatic, but dispersion forces and orbital contributions, such as charge transfer from the nucleophile to an antibonding orbital of the osmium complex, are also important. mdpi.comresearchgate.net

| Lewis Acid | π-Electron Donor | Interaction Energy (kJ/mol) |

|---|---|---|

| OsO₄ | Acetylene (C₂H₂) | ~9.5 - 12.0 |

| OsO₄ | Ethylene (B1197577) (C₂H₄) | ~12.0 - 15.0 |

| OsO₄ | Benzene (C₆H₆) | ~20.0 - 23.0 |

| OsO₄ | Pyridine (B92270) (C₅H₅N) | ~23.0 - 26.4 |

| OsO₄ | Furan (C₄H₄O) | ~21.0 - 24.0 |

| OsO₄ | Thiophene (C₄H₄S) | ~22.0 - 25.0 |

Table 1: This table presents DFT-calculated interaction energies for osme bonds between osmium tetraoxide (acting as the Lewis acid) and various π-electron donors. The data shows that interaction strength generally increases with the size and polarizability of the π-system. mdpi.com

Crystallographic data provides geometric evidence for osme bonds. The distance between the osmium atom and the interacting nucleophile is typically shorter than the sum of their van der Waals radii but longer than a corresponding covalent bond. mdpi.com For example, in a co-crystal of tetrachloro-nitrido-osmium(VI) and pyrazine (B50134), the Os···N distance was found to be 2.518 Å, which is significantly shorter than the sum of the van der Waals radii (3.55 Å), providing clear evidence of a stabilizing interaction. mdpi.com

Formation of Supramolecular Architectures

The directional and predictable nature of osme bonds, along with other non-covalent interactions like hydrogen bonding and π-π stacking, makes osmium ammine complexes valuable building blocks for supramolecular chemistry and crystal engineering. mdpi.comresearchgate.netnih.gov Supramolecular chemistry involves the self-assembly of molecular components into larger, ordered structures held together by non-covalent forces. nih.gov

Osmium(II) complexes, particularly those with polypyridyl ligands such as terpyridine and bipyridine, are frequently used in the construction of these architectures. pnas.orgmdpi.com The metal center acts as a scaffold, directing the spatial orientation of the ligands. These ligands can then participate in further non-covalent interactions to link multiple complex units together. nih.gov

Hydrogen bonding is another critical interaction that guides the formation of supramolecular assemblies containing osmium complexes. researchgate.net For instance, stable supramolecular aggregates can be formed through hydrogen bond association between ruthenium bibenzimidazole and carboxylated polypyridylosmium complexes. researchgate.net While this example involves a heterometallic system, it highlights the principle that functional groups on the ligands of osmium complexes can be tailored to direct assembly through specific hydrogen bonding patterns.

The process of self-assembly is driven by the encoded information within the molecular building blocks. nih.gov The geometry of the osmium complex, the nature of its ligands, and the presence of functional groups all contribute to the final structure of the supramolecular ensemble. These assemblies can range from discrete two- and three-dimensional structures, like molecular triangles and prisms, to extended one-dimensional chains or two-dimensional sheets. mdpi.comnih.gov For example, the self-assembly of tetrachloro-nitrido-osmium(VI) with pyrazine, driven by two osme bonds, results in a 1:2 adduct with a well-defined structure. mdpi.com

| Interaction Type | Description | Example System |

|---|---|---|

| Metal-Ligand Coordination | Primary driving force for forming the basic complex building block. | [Os(tpy)₂]²⁺ complexes. mdpi.com |

| Osme Bonds | Directional interaction between Os and a nucleophile, guiding crystal packing. | Nitrido-osmium(VI) complexes with pyrazine. mdpi.com |

| Hydrogen Bonding | Directional interaction involving H-bond donors and acceptors on ligands. | Carboxylated polypyridylosmium complexes. researchgate.net |

| π-π Stacking | Attractive interaction between aromatic rings on adjacent ligands. | Arene-osmium(II) complexes. nih.gov |

Table 2: This table summarizes the key non-covalent interactions involved in the formation of supramolecular architectures from osmium complexes, along with examples of the chemical systems where these interactions are prominent.

The study of these supramolecular systems is significant as the resulting architectures can exhibit novel photophysical properties, host-guest chemistry, or catalytic activity, stemming from the collective behavior of the assembled osmium complexes. pnas.orgacs.org

Mechanistic Basis of Osmium Ammine Based Biological Staining

Principles of Nucleic Acid Staining in Electron Microscopy

Visualizing nucleic acids with the transmission electron microscope (TEM) requires stains that can scatter the electron beam, thereby creating contrast. Biological specimens, composed mainly of light elements, are nearly transparent to electrons and thus generate very low contrast on their own myscope.training. Heavy metal complexes, which can selectively bind to specific macromolecules, serve as excellent electron stains by increasing the local mass density azolifesciences.compearson.com.

Introduction to the Feulgen Reaction and Derivatives

The Feulgen reaction, developed in 1924, is a cornerstone of DNA cytochemistry, enabling the specific staining of DNA in light microscopy nih.govuzhnu.edu.uaejh.itsemanticscholar.org. Its adaptation for electron microscopy became possible with the development of electron-dense Schiff-type reagents, most notably osmium ammine semanticscholar.orgnih.govnih.gov. The procedure is a specific and stoichiometric method for detecting DNA uzhnu.edu.uanih.gov.

The reaction proceeds in two fundamental steps:

Acid Hydrolysis : The tissue section is treated with hydrochloric acid (HCl). This selectively cleaves the glycosidic bonds between purine (B94841) bases (adenine and guanine) and the deoxyribose sugars of DNA, exposing aldehyde groups on the sugar rings semanticscholar.orgnih.govnih.gov.

Staining : The free aldehyde groups then react with a Schiff-type reagent. In this context, osmium ammine acts as an electron-dense analog of the traditional Schiff reagent (fuchsin-sulfurous acid), binding covalently to the aldehyde groups nih.govnih.gov.

This process allows for the specific localization of DNA in structures like the cell nucleus with high precision nih.gov. The intensity of the stain, under controlled conditions, can correlate with the amount of DNA present uzhnu.edu.ua.

| Step | Reagent | Purpose | Target Molecule | Outcome |

| 1. Hydrolysis | Hydrochloric Acid (e.g., 5N HCl) | Selective removal of purine bases from deoxyribose nih.gov. | DNA | Formation of free aldehyde groups on the sugar-phosphate backbone. |

| 2. Staining | Osmium Ammine-B (Schiff-type reagent) | Covalent binding to exposed aldehyde groups nih.gov. | Aldehydes on hydrolyzed DNA | Deposition of electron-dense osmium atoms at DNA locations. |

Role of Metal Complexes in Staining Contrast

In transmission electron microscopy, image contrast is generated by the differential scattering of electrons as they pass through the specimen myscope.trainingazolifesciences.com. Regions of the sample that are more electron-dense will scatter more electrons and thus appear darker in the final image azolifesciences.com. Biological materials inherently lack contrast because they are primarily composed of light elements like carbon, hydrogen, oxygen, and nitrogen myscope.training.

Heavy metal stains are employed to overcome this limitation. Compounds containing elements of high atomic number, such as osmium, lead, and uranium, are introduced into the tissue where they selectively bind to cellular structures myscope.trainingmpg.demaxplanckneuroscience.org. This binding significantly increases the electron density of the targeted macromolecules relative to the surrounding embedding resin azolifesciences.com.

Osmium ammine-B is particularly effective because the osmium atom at its core is highly electron-dense. When it binds to DNA via the Feulgen reaction, it deposits these heavy atoms specifically along the nucleic acid strands. This creates a sharp contrast, allowing for the visualization of fine chromatin fibers and their organization within the nucleus researchgate.netresearchgate.net. The result is a high-resolution map of DNA distribution within the ultrastructure of the cell uzhnu.edu.uanih.gov.

Chemical Interactions of Osmium Ammine Complexes with DNA and RNA

The interaction of osmium ammine complexes with nucleic acids is highly dependent on the reaction conditions, which in turn dictates its specificity for either DNA or RNA. The chemical basis for this selectivity is rooted in the different reaction pathways available for the stain to bind to each type of nucleic acid.

Proposed Binding Sites and Coordination Modes to Nucleic Acids

The binding of osmium ammine to nucleic acids occurs through distinct mechanisms for DNA and RNA.

DNA Binding (Feulgen-type reaction) : The primary and most specific binding mechanism for DNA involves the covalent attachment of osmium ammine to the aldehyde groups generated by acid hydrolysis semanticscholar.orgnih.gov. The osmium ammine complex, acting as a Schiff-type reagent, forms a stable bond with these aldehydes. This interaction is highly specific to DNA because the hydrolysis conditions are tailored to depurinate deoxyribose without significantly affecting the more stable ribose in RNA nih.gov.

RNA and DNA Binding (Non-Feulgen reaction) : Osmium ammine-B can also stain nucleic acids without prior acid hydrolysis nih.govresearchgate.net. In this non-Feulgen procedure, the binding is thought to be non-covalent and is correlated with the distribution of phosphorus nih.gov. This suggests an electrostatic interaction between the cationic osmium ammine complex and the negatively charged phosphate (B84403) groups of the nucleic acid backbone. Research on the analogous osmium (III) hexammine complex shows it binds in the major groove of RNA, particularly at sites of negative electrostatic potential created by specific base-pair geometries like G-U wobble pairs researchgate.net. This mode of binding is analogous to how magnesium ions stabilize RNA structure, indicating an interaction with both the phosphate backbone and the bases researchgate.net.

| Target | Staining Method | Proposed Binding Site(s) | Chemical Interaction |